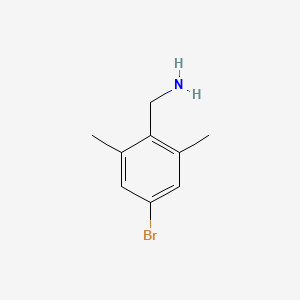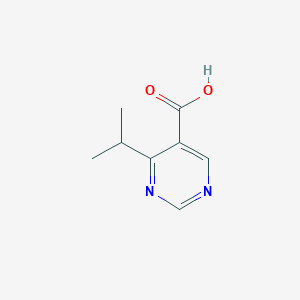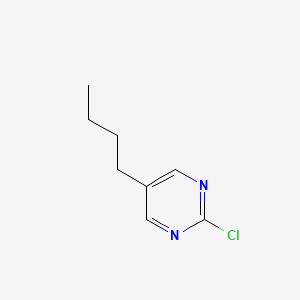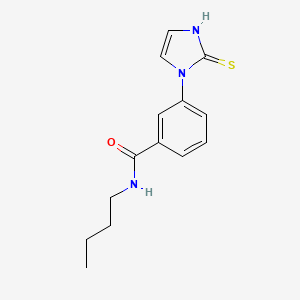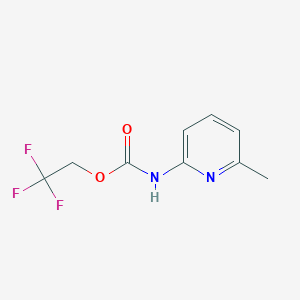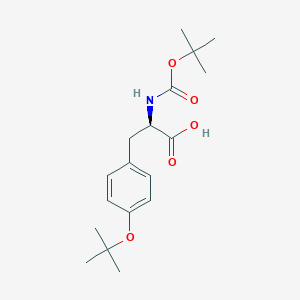![molecular formula C20H15BO2 B1519375 [1,1'-Binaphthalen]-4-ylboronic acid CAS No. 363607-69-6](/img/structure/B1519375.png)
[1,1'-Binaphthalen]-4-ylboronic acid
説明
“[1,1’-Binaphthalen]-4-ylboronic acid” is a chemical compound . It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and two hydrogens (forming the boronic acid group) and a binaphthalen-2-yl group .
Molecular Structure Analysis
The molecular formula of “[1,1’-Binaphthalen]-4-ylboronic acid” is C20H15BO2 . This indicates that it contains 20 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,1’-Binaphthalen]-4-ylboronic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 522.5±58.0 °C at 760 mmHg, and a flash point of 269.8±32.3 °C . It also has a molar refractivity of 93.1±0.4 cm3 .科学的研究の応用
-
Usnic Acid
- Scientific Field : Pharmacology and Nanotechnology .
- Application Summary : Usnic acid (UA) is a compound of natural origin that has several pharmacological activities, including antimicrobial, antitumor, antiviral, and antiparasitic properties . It is also used in nanotechnology applications .
- Methods of Application : Research has driven the development of innovative alternatives, such as encapsulation in controlled release systems, an attractive tool for pharmaceutical nanotechnology .
- Results or Outcomes : These systems allow the active ingredient to be released at the optimal yield speed and reduce the dosing regimen. Consequently, they are able to increase therapeutic efficacy by minimizing side effects .
-
Chiral Zn (II)-Bisamidine Complex
- Scientific Field : Chemistry .
- Application Summary : The chiral Zn (II)-bisamidine complex is used as a Lewis-Brønsted combined acid catalyst in asymmetric Mukaiyama aldol reactions of α-ketoesters .
- Methods of Application : The chiral Zn (II)-bisamidine catalyst is prepared from the 2,2’-bipyridyl derived bisamidine ligand, ZnCl2, and AgSbF6 .
- Results or Outcomes : The addition of 1.0 equivalent of the fluoroalcohol having suitable acidity and bulkiness dramatically increased the enantioselectivity (up to 68% ee) .
-
Hypervalent Iodine Reagents and Boron Lewis Acids
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : Understanding the role of boranes in hypervalent iodine chemistry can open up new reactivities which can be utilised in organic synthesis . This has high applicability across various disciplines including adoption in the pharmaceutical sciences .
- Methods of Application : The development of hypervalent iodine compounds including their structure, bonding, synthesis and utility in metal-free organic synthesis in combination with Lewis acidic boranes .
- Results or Outcomes : Increased efforts to harness this potential with diverse boranes will uncover exciting reactivity .
-
Microorganisms Responding to Acid pH
- Scientific Field : Microbial Physiology and Metabolism .
- Application Summary : Microbes from the three domains of life, Bacteria, Archaea, and Eukarya, share the need to sense and respond to changes in the external and internal concentrations of protons .
- Methods of Application : Research approaches have been taken to investigate the problem and highlight promising new avenues .
- Results or Outcomes : This knowledge might be relevant to microbe-based applications and processes that are consequential for humans .
-
Hypervalent Iodine Reagents and Boron Lewis Acids
- Scientific Field : Organic & Biomolecular Chemistry .
- Application Summary : Understanding the role of boranes in hypervalent iodine chemistry can open up new reactivities which can be utilised in organic synthesis . This has high applicability across various disciplines including adoption in the pharmaceutical sciences .
- Methods of Application : The development of hypervalent iodine compounds including their structure, bonding, synthesis and utility in metal-free organic synthesis in combination with Lewis acidic boranes .
- Results or Outcomes : Increased efforts to harness this potential with diverse boranes will uncover exciting reactivity .
-
Microorganisms Responding to Acid pH
- Scientific Field : Microbial Physiology and Metabolism .
- Application Summary : Microbes from the three domains of life, Bacteria, Archaea, and Eukarya, share the need to sense and respond to changes in the external and internal concentrations of protons .
- Methods of Application : Research approaches have been taken to investigate the problem and highlight promising new avenues .
- Results or Outcomes : This knowledge might be relevant to microbe-based applications and processes that are consequential for humans .
Safety And Hazards
While specific safety and hazard information for “[1,1’-Binaphthalen]-4-ylboronic acid” is not available, it’s important to note that chemicals should always be handled with appropriate safety precautions. This includes wearing protective gear, avoiding inhalation or contact with skin or eyes, and being aware of potential fire hazards .
特性
IUPAC Name |
(4-naphthalen-1-ylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-13-12-18(17-9-3-4-10-19(17)20)16-11-5-7-14-6-1-2-8-15(14)16/h1-13,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRWMBPEFXXULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C3=CC=CC4=CC=CC=C43)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670207 | |
| Record name | [1,1'-Binaphthalen]-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Binaphthalen]-4-ylboronic acid | |
CAS RN |
363607-69-6 | |
| Record name | [1,1'-Binaphthalen]-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Binaphthalen]-4-ylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)



